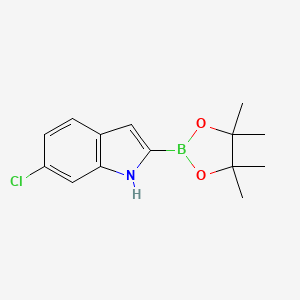

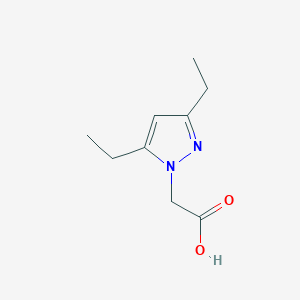

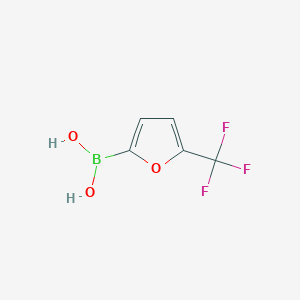

6-Cyclobutylmethoxy-indan-1-one

Overview

Description

Synthesis Analysis

The synthesis of indanones, such as 6-Cyclobutylmethoxy-indan-1-one, involves various methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

Indanones undergo various chemical reactions. For instance, the Nazarov reaction of chalcone 128, in the presence of trifluoroacetic acid, gave 6-methoxy-3-phenyl-1-indanone 129 in 88% yield followed by the reaction with bromine in diethyl ether to give 2-bromo-6-methoxy-3-phenyl-1-indanone .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis and Anticancer Properties: A study explored the synthesis of mono Mannich bases containing the vanillin moiety derived from indan-1-one, evaluating their cytotoxicities against several tumor cell lines. The study identified compounds with significant anticancer properties, highlighting the potential of indan-1-one derivatives in developing new anticancer agents (Tuğrak et al., 2017).

- Molecular Structure and Conformations: Research on the molecular structure and conformations of substituted cyclobutenes related to indan-1-one derivatives has contributed to understanding their chemical behavior and potential for various applications. Studies using gas-phase electron diffraction and computational methods provide insights into the structural characteristics of these compounds (Frogner et al., 2010).

- Lewis Acid-Catalyzed Cycloaddition Reactions: The Lewis acid-catalyzed intermolecular cycloaddition of cyclobutanones to aldehydes and ketones, creating indan derivatives, exemplifies the synthetic versatility of indan-1-one compounds. This method highlights the chemical reactivity and potential utility of these compounds in synthesizing complex molecular structures (Matsuo et al., 2008).

Potential Applications

- Electrochromic Properties: A study on the electrochemical synthesis and characterization of indan-based poly(2,5-dithienylpyrrole) derivatives revealed their potential electrochromic properties. These findings suggest the applicability of indan-1-one derivatives in developing new materials for electrochromic devices, demonstrating significant color changes upon oxidation and reduction (Wu et al., 2014).

- Biocatalysis in Hydroxylation Reactions: The exploration of benzocycloarene hydroxylation by P450 biocatalysis, involving indan derivatives, underscores the potential of these compounds in biocatalytic processes. This research could pave the way for developing environmentally friendly and efficient methodologies for hydroxylating hydrophobic compounds (Mayhew et al., 2002).

Future Directions

properties

IUPAC Name |

6-(cyclobutylmethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-14-7-5-11-4-6-12(8-13(11)14)16-9-10-2-1-3-10/h4,6,8,10H,1-3,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOIYWLQJBTKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC3=C(CCC3=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)

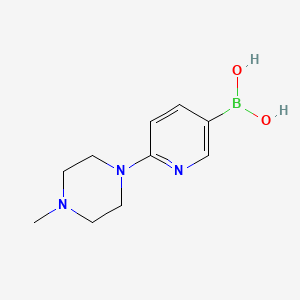

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)